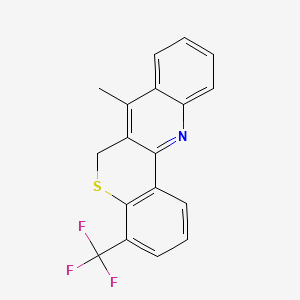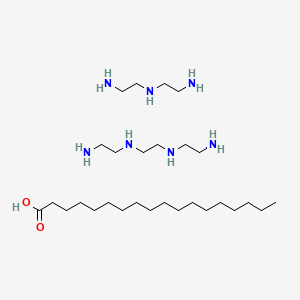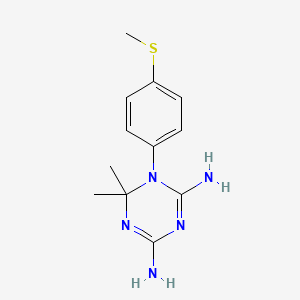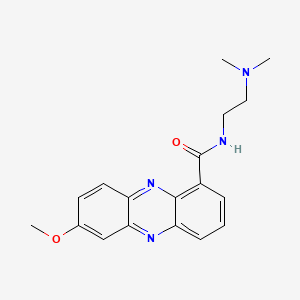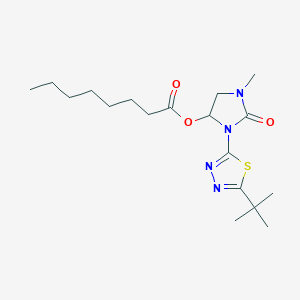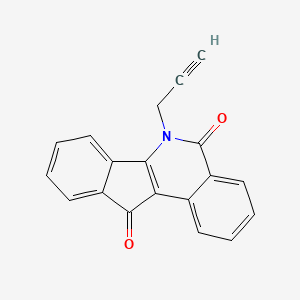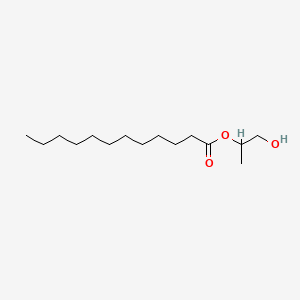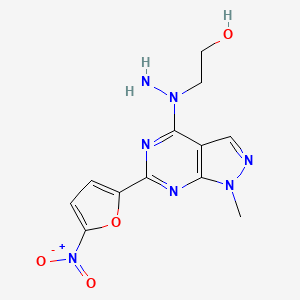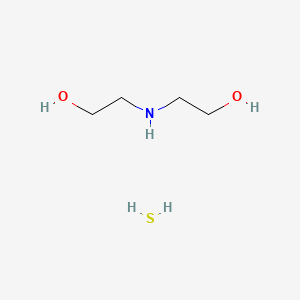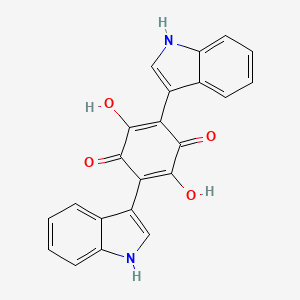
Didemethylasterriquinone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemethylasterriquinone D is a bis-indolylquinone compound that serves as a universal precursor for various bis-indolylquinones. These compounds are known for their diverse biological activities, including antiretroviral, antidiabetes, and antitumor properties . This compound is derived from fungal sources and has a unique structure that allows for various modifications, leading to different biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didemethylasterriquinone D can be synthesized through a chemoenzymatic protocol involving the enzymes TdiA and TdiD. TdiA is a bis-indolylquinone synthetase, while TdiD is an L-tryptophan:phenylpyruvate aminotransferase . The synthesis involves the deamination of L-tryptophan to indole-3-pyruvic acid, followed by dimerization to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering in Escherichia coli. By constructing a synthesis pathway containing the tdiA-tdiE genes and activating it with a phosphopantetheinyl transferase gene, the strain can synthesize this compound from low-cost L-tryptophan and prenol . This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Didemethylasterriquinone D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, allowing for the selective modification of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various prenylated and hydroxylated derivatives . These derivatives exhibit different biological activities, making them valuable for scientific research .
Scientific Research Applications
Didemethylasterriquinone D has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bis-indolylquinones with unique biological activities . In biology and medicine, it is studied for its antiretroviral, antidiabetes, and antitumor properties . Additionally, this compound
Properties
CAS No. |
78860-40-9 |
|---|---|
Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-bis(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H14N2O4/c25-19-17(13-9-23-15-7-3-1-5-11(13)15)20(26)22(28)18(21(19)27)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25,28H |
InChI Key |
HNGJGZFTQRJUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


